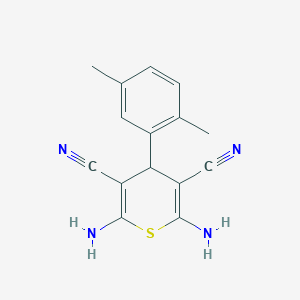

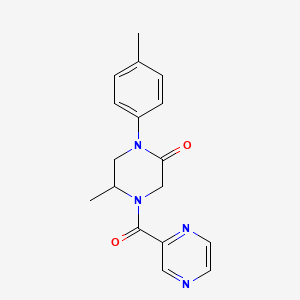

2,6-diamino-4-(2,5-dimethylphenyl)-4H-thiopyran-3,5-dicarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-diamino-4-(2,5-dimethylphenyl)-4H-thiopyran-3,5-dicarbonitrile, also known as DAPTA, is a small molecule that has been extensively studied for its potential applications in scientific research. DAPTA is a thiopyran compound that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for use in a variety of research applications.

Scientific Research Applications

Synthesis and Chemical Reactions

The compound 2,6-diamino-4-(2,5-dimethylphenyl)-4H-thiopyran-3,5-dicarbonitrile is involved in various chemical synthesis processes. For instance, it reacts with isothiocyanates leading to the formation of 1-substituted 4,6-diamino-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitriles or 4,6-diamino-2-(phenylimino)-2H-thiopyran-3,5-dicarbonitrile, depending on the conditions. These reactions have been explored through quantum-chemical modeling of the IR spectra and reaction routes of the synthesized compounds. Additionally, in silico predictive analysis of potential protein targets, compliance with bioavailability criteria, and ADMET parameters have been performed, showcasing its relevance in the field of chemistry and pharmaceuticals (Dotsenko et al., 2021).

Catalysis and Material Science

In material science, the compound has been used in the synthesis of 2,6-diamino-4-aryl-4H-thiopyran-3,5-dicarbonitrile derivatives. This process involves a reaction between primary amines, carbon disulfide, malononitrile, and benzylidenemalononitrile in the presence of a magnetic NH2.MIL-101(Fe)/ED as a basic metal-organic framework catalyst. The structural characterization of the catalyst and the final product emphasizes the compound's significance in catalysis and material science research (Moghaddam et al., 2022).

Heterocyclic Chemistry

The compound also plays a role in the field of heterocyclic chemistry. For example, its interaction with 2-aminoethanol and (2-furyl)methylamine leads to the formation of 4-alkyl(aryl)-2,6-bis-(R-methylamino)pyridine-3,5-dicarbonitriles, showcasing its versatility in the synthesis of diverse heterocyclic compounds (Dyachenko & Rylskaya, 2013).

Pharmaceutical Research

In pharmaceutical research, the compound has been used in the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a potent lipid-soluble inhibitor of mammalian dihydrofolate reductase with significant activity against Walker 256 carcinosarcoma in rats. This showcases its potential in the development of novel pharmaceutical agents (Grivsky et al., 1980).

Properties

IUPAC Name |

2,6-diamino-4-(2,5-dimethylphenyl)-4H-thiopyran-3,5-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4S/c1-8-3-4-9(2)10(5-8)13-11(6-16)14(18)20-15(19)12(13)7-17/h3-5,13H,18-19H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELHEWYFZRCSOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2C(=C(SC(=C2C#N)N)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5524114.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5524121.png)

![3-(2-{4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5524131.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(4-methoxy-3-methylbenzyl)-3-pyrrolidinyl]-2-hydroxyacetamide hydrochloride](/img/structure/B5524139.png)

![1-(2-methoxyphenyl)-4-[(1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5524145.png)

![2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B5524153.png)

![6-{[(4aS*,7aR*)-4-(2-methoxyethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}quinoline](/img/structure/B5524177.png)

![4-[(3-bromo-4-methoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5524178.png)

![5-{3-[2-(2-furyl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5524188.png)